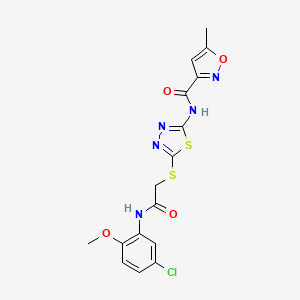![molecular formula C18H17ClF3NO4S B2582183 3-[(4-clorobencil)sulfonil]-2-hidroxi-2-metil-N-[3-(trifluorometil)fenil]propanamida CAS No. 339275-64-8](/img/structure/B2582183.png)
3-[(4-clorobencil)sulfonil]-2-hidroxi-2-metil-N-[3-(trifluorometil)fenil]propanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is a useful research compound. Its molecular formula is C18H17ClF3NO4S and its molecular weight is 435.84. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Otros Derivados: Los investigadores lo han utilizado para crear γ- y δ-cetosulfonas, 1,4-dicetonas, amidas, éteres y derivados del benceno sustituidos debido a su importancia sintética .
- Dada su semejanza estructural con los compuestos indólicos, esta molécula podría tener implicaciones en los estudios de hormonas vegetales. Por ejemplo, el ácido indolacético (AIA), una hormona vegetal, se produce a partir de la degradación del triptófano .
- La posición bencílica en este compuesto podría participar en reacciones catalizadas por metales de transición. Por ejemplo, podría sufrir reacciones de acoplamiento cruzado de Suzuki–Miyaura, formando enlaces carbono-carbono .
- Prevención de Organismos Acuáticos: Las sulfonas haloalquílicas se utilizan para evitar que los organismos acuáticos se adhieran a las redes de pesca y los cascos de los barcos .
- Los investigadores pueden explorar las vías mecanísticas de las reacciones que involucran este compuesto. Sus reacciones electrofílicas (por ejemplo, halogenación, alquilación, arilación) y otras transformaciones (por ejemplo, condensación de Diels–Alder) brindan información valiosa .
Química Orgánica Sintética
Investigación de Hormonas Vegetales
Reacciones Catalizadas por Metales de Transición
Actividad Biológica y Aplicaciones Ambientales
Síntesis Química y Estudios Mecanísticos
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methylsulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3NO4S/c1-17(25,11-28(26,27)10-12-5-7-14(19)8-6-12)16(24)23-15-4-2-3-13(9-15)18(20,21)22/h2-9,25H,10-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIOXURBVHAXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=C(C=C1)Cl)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
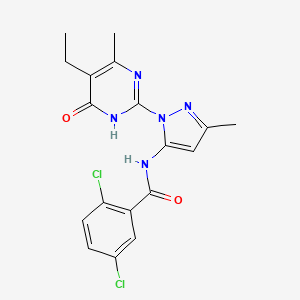
![3-METHYL-N-{6-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1H-IMIDAZOL-1-YL]PYRIDIN-3-YL}BUTANAMIDE](/img/structure/B2582102.png)
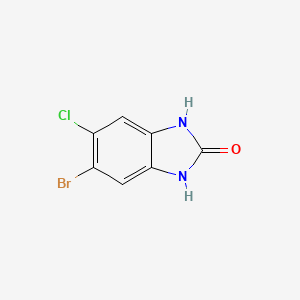
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2582106.png)
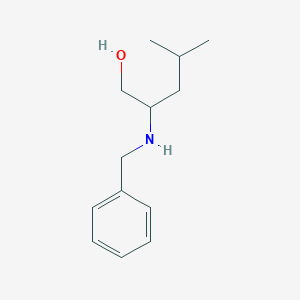
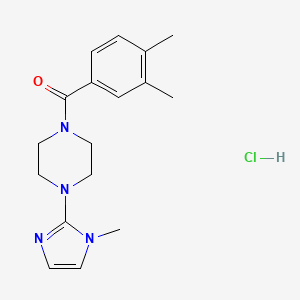
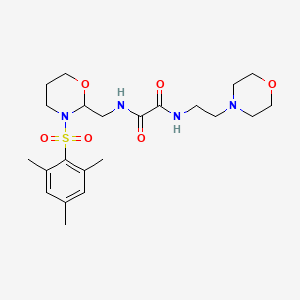
![N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
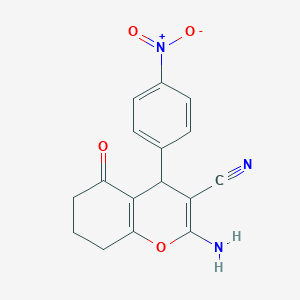
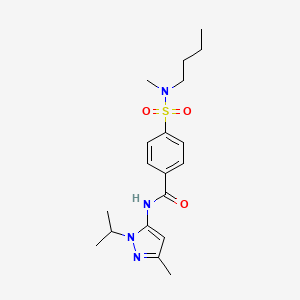
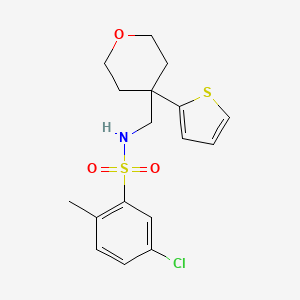
![5-bromo-2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2582119.png)
